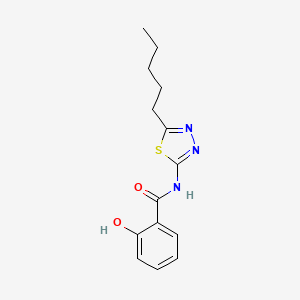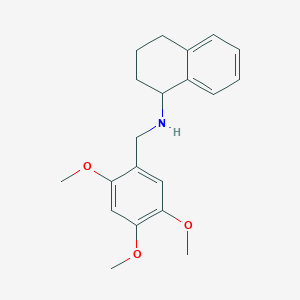
2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide (PTB) is a compound that has gained attention in the scientific community due to its potential therapeutic applications. PTB belongs to the class of thiadiazole derivatives, which have been found to possess a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways. 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism.
Biochemical and Physiological Effects:
2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has been found to possess several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has been found to improve glucose uptake and insulin sensitivity in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its low toxicity. It has been found to be relatively safe even at high doses. 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is also readily available and easy to synthesize. However, one of the limitations of using 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide. One possible direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Another direction is to explore its anticancer activity and its potential use in combination with other chemotherapeutic agents. Further studies are also needed to elucidate the exact mechanism of action of 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide and to optimize its pharmacokinetic properties.
Conclusion:
In conclusion, 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is a promising compound that has been found to possess a wide range of biological activities. Its potential therapeutic applications make it an interesting target for further research. The synthesis method of 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is relatively simple, and its low toxicity makes it a safe compound to work with. However, further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide can be synthesized by the reaction of 2-amino-5-pentyl-1,3,4-thiadiazole with 2-hydroxybenzoyl chloride. The reaction takes place in the presence of a base such as pyridine or triethylamine. The product is obtained as a white solid, which can be recrystallized from an appropriate solvent.
Applications De Recherche Scientifique
2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer, antidiabetic, and anti-inflammatory activities. 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has also been shown to have neuroprotective effects and can be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-2-3-4-9-12-16-17-14(20-12)15-13(19)10-7-5-6-8-11(10)18/h5-8,18H,2-4,9H2,1H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYGSDGHPGZRPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NN=C(S1)NC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B4895564.png)
![1-[5-(2-methoxyphenoxy)pentyl]piperidine](/img/structure/B4895566.png)

![ethyl [(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]acetate](/img/structure/B4895577.png)
![2-{4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-piperazinyl}ethanol](/img/structure/B4895596.png)
![1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B4895602.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B4895608.png)

![2-[2-(2-methylbenzoyl)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B4895613.png)
![2-(4,5-dichloro-1H-imidazol-1-yl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B4895628.png)
![ethyl 3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4895653.png)

![methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate](/img/structure/B4895663.png)